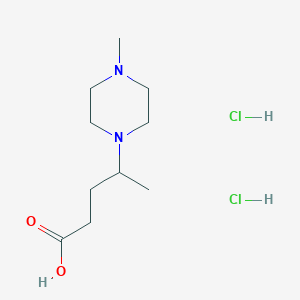![molecular formula C12H20Cl3N3O B1388988 Dihydrochlorure de 2-[4-(4-amino-2-chloro-phényl)-pipérazin-1-YL]-éthanol CAS No. 1185293-94-0](/img/structure/B1388988.png)
Dihydrochlorure de 2-[4-(4-amino-2-chloro-phényl)-pipérazin-1-YL]-éthanol
Vue d'ensemble
Description
2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl3N3O and its molecular weight is 328.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Amino-2-chloro-phenyl)-piperazin-1-YL]-ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Dihydrochlorure de 2-[4-(4-amino-2-chloro-phényl)-pipérazin-1-YL]-éthanol : est utilisé dans la recherche en protéomique comme outil biochimique. Il est utilisé pour l'identification et la quantification des protéines et de leurs modifications, la compréhension des fonctions, des interactions et de la localisation des protéines dans un système biologique complexe .
Tests pharmaceutiques
Ce composé sert de standard de référence de haute qualité dans les tests pharmaceutiques. Il garantit la précision des méthodes analytiques et la fiabilité des formulations médicamenteuses, ce qui est crucial pour l'approbation des médicaments et les processus de contrôle de la qualité .
Réactif biochimique
Il agit comme un réactif dans les réactions biochimiques qui produisent des peroxydes ou des composés phénoliques. Cette application est importante dans l'étude du stress oxydatif et des pathologies associées .
Recherche sur les polymères
Le composé est un monomère potentiel pour la synthèse de nouvelles polyimides. Ces polymères ont des applications dans la création de matériaux à haute stabilité thermique, résistance mécanique et résistance chimique, utiles dans l'aérospatiale et l'électronique .
Activité antitumorale
En chimie médicinale, les dérivés de ce composé sont étudiés pour leurs activités antitumorales et cytotoxiques. Ils sont testés contre diverses lignées cellulaires tumorales humaines pour développer de nouvelles thérapies anticancéreuses .
Applications antimicrobiennes et antifongiques
Les analogues structurels de ce composé sont étudiés pour leurs propriétés antimicrobiennes et antifongiques. Cette recherche est essentielle dans le développement de nouveaux traitements pour les maladies infectieuses .
Propriétés
IUPAC Name |
2-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O.2ClH/c13-11-9-10(14)1-2-12(11)16-5-3-15(4-6-16)7-8-17;;/h1-2,9,17H,3-8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJSBTQLRDCYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)

![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388915.png)





![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388927.png)

